

Spectroscopic Data for 3,5-Dimethyl-4-propylheptane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethyl-4-propylheptane

Cat. No.: B14551284

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane, **3,5-Dimethyl-4-propylheptane**. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted spectroscopic data based on established computational models, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3,5-Dimethyl-4-propylheptane**. These predictions are generated using widely accepted algorithms and provide a reasonable approximation of the expected experimental values.

Table 1: Predicted ^1H NMR Spectroscopic Data for 3,5-Dimethyl-4-propylheptane

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) (Hz)
CH ₃ (terminal methyls of ethyl groups)	~ 0.8 - 0.9	Triplet	~ 7.0
CH ₃ (methyls at C3 and C5)	~ 0.8 - 0.9	Doublet	~ 7.0
CH ₂ (of ethyl groups)	~ 1.2 - 1.4	Multiplet	-
CH ₂ (of propyl group)	~ 1.2 - 1.4	Multiplet	-
CH (at C3 and C5)	~ 1.4 - 1.6	Multiplet	-
CH (at C4)	~ 1.5 - 1.7	Multiplet	-

Note: The proton chemical shifts of alkanes are typically found in the upfield region of the NMR spectrum, usually below 2.0 ppm. The exact chemical shifts and multiplicities are influenced by the complex spin-spin coupling between neighboring protons in this highly branched structure, leading to overlapping multiplets.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,5-Dimethyl-4-propylheptane

Carbon Atom	Predicted Chemical Shift (ppm)
Primary (CH ₃)	~ 10 - 20
Secondary (CH ₂)	~ 20 - 40
Tertiary (CH)	~ 30 - 50

Note: Due to symmetry, some carbon atoms in **3,5-Dimethyl-4-propylheptane** are chemically equivalent, which would result in fewer than 12 signals in the ¹³C NMR spectrum.

Table 3: Predicted Mass Spectrometry Data for 3,5-Dimethyl-4-propylheptane

Property	Predicted Value
Molecular Formula	C ₁₂ H ₂₆
Molecular Weight	170.33 g/mol [1]
Predicted Molecular Ion (M ⁺)	m/z 170
Predicted Major Fragmentation Ions	Fragmentation of alkanes in mass spectrometry typically occurs at points of branching. Common fragments would result from the loss of alkyl radicals such as methyl (loss of 15), ethyl (loss of 29), propyl (loss of 43), and butyl (loss of 57).

Table 4: Predicted Infrared (IR) Spectroscopy Data for 3,5-Dimethyl-4-propylheptane

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H stretch (alkane)	2850 - 3000	Strong
C-H bend (methylene and methyl)	1450 - 1470	Medium
C-H bend (methyl)	~ 1375	Medium

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques discussed. These protocols are standard procedures for the analysis of liquid organic compounds like **3,5-Dimethyl-4-propylheptane**.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A small amount of the purified liquid sample (typically 5-25 mg for ^1H , 20-100 mg for ^{13}C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- Data Acquisition:
 - The NMR tube is placed in the spectrometer's probe.
 - The magnetic field is "locked" onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized by "shimming."
 - For ^1H NMR, a single pulse experiment is typically sufficient. A number of scans (e.g., 8 to 16) are acquired and averaged to improve the signal-to-noise ratio.
 - For ^{13}C NMR, due to the low natural abundance of the ^{13}C isotope, a greater number of scans (often several hundred to thousands) are required. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. Integration of the peaks in ^1H NMR can be used to determine the relative ratios of different types of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: For a volatile liquid like **3,5-Dimethyl-4-propylheptane**, direct injection or, more commonly, coupling with a gas chromatograph (GC-MS) is employed. In GC-MS,

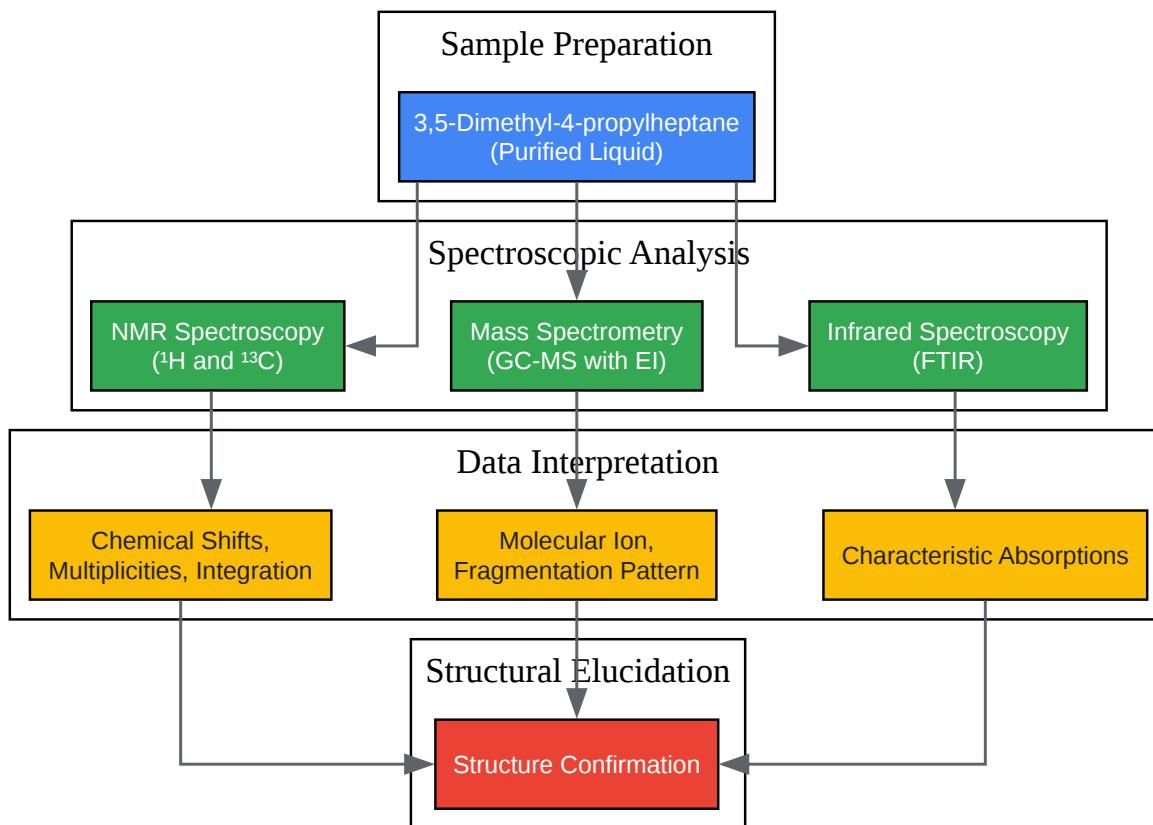
the sample is first separated from any impurities on the GC column before being introduced into the mass spectrometer.

- **Ionization:** Electron Ionization (EI) is a standard method for alkanes. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M^+) and inducing fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus m/z . The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:


- **Sample Preparation:** For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. A single drop of the liquid is placed on one plate, and the second plate is pressed on top to create a thin, uniform film.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:**
 - A background spectrum of the empty salt plates (or the ambient atmosphere) is recorded.
 - The salt plates containing the sample are placed in the spectrometer's sample holder.
 - The infrared beam is passed through the sample, and the transmitted radiation is measured by a detector.

- The instrument rapidly acquires multiple scans, which are then averaged.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The spectrum is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like **3,5-Dimethyl-4-propylheptane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethyl-4-propylheptane | C12H26 | CID 53424942 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data for 3,5-Dimethyl-4-propylheptane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14551284#spectroscopic-data-for-3-5-dimethyl-4-propylheptane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com